molecular formula C16H32O2 B8254302 (S)-2-Hexyldecanoic acid

(S)-2-Hexyldecanoic acid

Cat. No.: B8254302
M. Wt: 256.42 g/mol
InChI Key: JMOLZNNXZPAGBH-HNNXBMFYSA-N
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Description

(S)-2-Hexyldecanoic acid is a chiral fatty acid with a long hydrocarbon chain It is characterized by the presence of a carboxyl group (-COOH) at one end and a hexyl group attached to the second carbon atom of the decanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Hexyldecanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the enantioselective hydrogenation of 2-hexyldec-2-enoic acid using a chiral rhodium catalyst. The reaction is carried out under mild conditions, with hydrogen gas at room temperature and atmospheric pressure .

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts, such as lipases, to achieve high enantioselectivity. These enzymes can catalyze the esterification of racemic mixtures, followed by selective hydrolysis to yield the desired enantiomer. This method is advantageous due to its high efficiency and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Hexyldecanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones, aldehydes, and carboxylic acids.

    Reduction: Primary and secondary alcohols.

    Substitution: Halogenated hydrocarbons.

Scientific Research Applications

(S)-2-Hexyldecanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Hexyldecanoic acid involves its interaction with cell membranes, where it can modulate membrane fluidity and permeability. It may also interact with specific enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to affect lipid metabolism and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its long hydrocarbon chain and chiral center make it valuable in the synthesis of enantiomerically pure compounds and in studies of chiral recognition .

Properties

IUPAC Name

(2S)-2-hexyldecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-3-5-7-9-10-12-14-15(16(17)18)13-11-8-6-4-2/h15H,3-14H2,1-2H3,(H,17,18)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOLZNNXZPAGBH-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@H](CCCCCC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Concentrated sulphuric acid (100 g) was diluted with water (750 ml) and this solution was cooled to room temperature and added to a solution of 2-hexyldecanol (242 g) in methylene chloride (600 ml). The solutions were stirred together beneath a reflux condenser and solid potassium permanganate was added in portions during 5 hours so as to maintain gentle boiling of the methylene chloride. The mixture was filtered to remove precipitate manganese dioxide, and the organic layer was separated and washed with water. The solvent was distilled leaving 2-hexyldecanoic acid (222 g) as a nearly colourless oil.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
242 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The synthetic fuel was prepared by using a 1000 ml glass reactor, provided with thermostat, mechanical stirring, sampling outlet, and condensation system. Octanol-1 (300 g) was charged to the reactor and ZnO (2 g), KOH (6 g), CaO (5 g) and Cu Bronze (1.5 g) were added. The above reaction mixture was heated at 200° C. for 8 hours to complete the reaction. The reaction mixture was filtered and purified by distillation to get 2-hexyl-1-decanol (250 g). 2-Hexyl-1-decanol (250 g) was reacted with Jones reagent (200 ml) in acetone (200 ml) to get 2-hexyl-1-decanoic acid. 2-Hexyl-1-decanoic acid produced (200 g) was again charged to the above reactor and subsequently, methanol (200 g) and sulfuric acid (6.0 g) were added slowly to the reactor with stirring. The reaction mixture was refluxed till completion of the reaction. The reaction mixture was passed through basic alumina to get rid of residual catalyst. The catalyst free mixture was fractionated to separate un-reacted methanol and synthetic diesel. Prepared synthetic fuel was evaluated for fuel properties and results were tabulated.
Quantity
250 g
Type
reactant
Reaction Step One
Name
Jones reagent
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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